molecular formula C11H17N3O2 B2893983 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine CAS No. 478043-19-5

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine

Cat. No.: B2893983
CAS No.: 478043-19-5
M. Wt: 223.276
InChI Key: XREDTHLPBXAFPR-UHFFFAOYSA-N
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Description

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine is a pyrimidine derivative featuring a morpholine ring at position 4, a methyl group at position 2, and a methoxymethyl substituent at position 4. Pyrimidine scaffolds are widely utilized in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with biological targets such as enzymes and receptors. The morpholine moiety enhances solubility and serves as a bioisostere for piperazine or other heterocycles, while the methoxymethyl group introduces polarity and conformational flexibility .

Properties

IUPAC Name

4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9-12-10(8-15-2)7-11(13-9)14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDTHLPBXAFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The methoxymethyl group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4 and 6 positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring .

Scientific Research Applications

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and morpholine groups contribute to the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine and related compounds:

Compound Name / ID Pyrimidine Substituents (Positions) Additional Features Biological Relevance Reference
Target Compound 2-Me, 4-morpholine, 6-(methoxymethyl) Fully aromatic pyrimidine Potential kinase inhibitor scaffold N/A
FE@SNAP () 6-(methoxymethyl), tetrahydropyrimidine core 3,4-Difluorophenyl, piperidine, fluoroethyl MCHR1 antagonist
4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (77, ) 4-morpholine, 4-Me-piperazine, 6-pyridinyl Piperidine linker Antimalarial activity
Dasatinib derivative () Thiazole-carboxamide, 6-(piperazine) Chlorophenyl, thiazole Kinase inhibitor (BCR-ABL, SRC)
4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine () Thieno[3,2-d]pyrimidine fused ring Chloro, methyl Kinase inhibitor intermediate

Physicochemical Properties

  • Solubility : The methoxymethyl group in the target compound enhances polarity compared to purely alkyl-substituted analogs (e.g., 2-methyl in ). However, FE@SNAP () exhibits higher hydrophobicity due to its fluorinated aromatic ring and tetrahydropyrimidine core .
  • LogP : The target compound’s logP is estimated to be lower than FE@SNAP or dasatinib derivatives, favoring better aqueous solubility.
  • Hydrogen Bonding : Morpholine provides hydrogen bond acceptor sites, similar to piperazine in compound 77 (), but lacks the basic nitrogen, reducing pH-dependent solubility .

Advantages and Limitations

  • Advantages :
    • Simplified structure for scalable synthesis.
    • Balanced solubility and permeability for drug-like properties.
  • Limitations: Lower potency compared to complex analogs (e.g., FE@SNAP). Limited data on in vivo efficacy or toxicity.

Biological Activity

4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a methoxymethyl group and a morpholine moiety. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. Pyrimidines are known for their role in various biological processes, which enhances their potential as antimicrobial agents. For instance, studies have shown that certain pyrimidine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 μM
Compound BS. aureus12 μM
Compound CC. albicans10 μM
This compoundVarious strainsTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies suggest that this compound may inhibit the proliferation of cancer cells, with specific efficacy noted against several cancer cell lines.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value in the low micromolar range, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
HeLa5.3
MCF-73.1
L1210TBD

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The pyrimidine ring is known to engage with enzymes and receptors, modulating their activity. The presence of the methoxymethyl and morpholine groups enhances binding affinity and specificity towards these targets .

Q & A

Basic: What are the established synthetic routes for 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core via condensation of precursors like aminopyrimidines. A common method includes:

  • Step 1: Reacting 4-chloro-6-(methoxymethyl)-2-methylpyrimidine with morpholine under reflux in ethanol (70–80°C) for 10–12 hours .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    Optimization focuses on:
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • Temperature Control: Lower temperatures (≤80°C) minimize side reactions like oxidation .

Advanced: How can discrepancies in reported biological activity data for this compound be resolved methodologically?

Answer:
Contradictions in biological data (e.g., varying IC₅₀ values) require:

  • Standardized Assays: Replicate experiments under controlled conditions (pH, temperature, cell lines) to eliminate variability .
  • Structural Confirmation: Use NMR (¹H/¹³C) and HRMS to verify compound integrity, as impurities may skew results .
  • Comparative SAR Studies: Synthesize analogs (e.g., replacing methoxymethyl with ethoxymethyl) to isolate structural contributors to activity .
  • Meta-Analysis: Cross-reference datasets from peer-reviewed studies, prioritizing those with rigorous controls .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) identifies methoxymethyl (-OCH₂O-) protons (δ 3.3–3.5 ppm) and pyrimidine ring protons (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 265.1425) .
  • HPLC: Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases). The morpholine ring’s oxygen may form hydrogen bonds with active-site residues .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD values (<2 Å indicates stable binding) .
  • ADMET Prediction: Software like SwissADME estimates pharmacokinetics (e.g., logP ~2.1 suggests moderate bioavailability) .

Basic: What strategies are used to troubleshoot low yields during synthesis?

Answer:

  • Byproduct Analysis: LC-MS identifies side products (e.g., dechlorinated intermediates) to adjust stoichiometry .
  • Catalyst Screening: Test alternatives (e.g., Pd/C vs. Pd(OAc)₂) for Suzuki couplings to improve efficiency .
  • Solvent Optimization: Switch to THF or DMSO if ethanol causes premature precipitation .

Advanced: How can crystallography elucidate the compound’s solid-state behavior and stability?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths (e.g., C-N bond ~1.34 Å in pyrimidine ring) and torsion angles to confirm conformation .
  • Thermogravimetric Analysis (TGA): Measures decomposition temperature (e.g., >200°C indicates thermal stability) .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) influencing crystallinity .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
  • Antimicrobial Testing: Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity: MTT assay on HEK293 or HeLa cells (IC₅₀ calculation via dose-response curves) .

Advanced: How does substituent variation on the pyrimidine ring affect physicochemical properties?

Answer:

  • LogP Modulation: Replacing methoxymethyl (-OCH₃) with hydroxyl (-OH) increases hydrophilicity (logP decreases by ~0.8 units) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance pyrimidine ring electrophilicity, altering reactivity in SNAr reactions .
  • Thermal Stability: Bulky substituents (e.g., morpholine) raise melting points by 20–30°C compared to unsubstituted analogs .

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